Callyspongamide A

Description

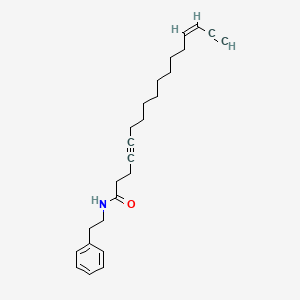

Callyspongamide A is a cytotoxic polyacetylenic amide first isolated from the Red Sea sponge Callyspongia fistularis . Its structure comprises a C17-polyacetylenic acid linked to phenethylamine via an amide bond, representing a novel class of secondary metabolites within the family Callyspongiidae . The compound’s absolute configuration and planar structure were elucidated using 1D/2D NMR (COSY, HOHAHA, HMQC, HMBC) and high-resolution mass spectrometry .

Its bioactivity is attributed to its polyacetylenic backbone, which enables interactions with cellular membranes or molecular targets involved in apoptosis and cell cycle regulation .

Properties

Molecular Formula |

C25H33NO |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

(Z)-N-(2-phenylethyl)heptadec-14-en-4,16-diynamide |

InChI |

InChI=1S/C25H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-25(27)26-23-22-24-19-16-15-17-20-24/h1,3-4,15-17,19-20H,5-12,18,21-23H2,(H,26,27)/b4-3- |

InChI Key |

SHXHAJNGQUTIEX-ARJAWSKDSA-N |

Isomeric SMILES |

C#C/C=C\CCCCCCCCC#CCCC(=O)NCCC1=CC=CC=C1 |

Canonical SMILES |

C#CC=CCCCCCCCCC#CCCC(=O)NCCC1=CC=CC=C1 |

Synonyms |

callyspongamide A |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Elucidation

Callyspongamide A (C₁₉H₂₅NO₂) is an amide derivative of a C₁₇-polyacetylenic acid and phenethylamine. Key structural features include:

-

A conjugated polyacetylenic chain with alternating triple bonds.

-

An amide linkage connecting the polyacetylenic acid to a phenethylamine moiety.

-

Stereochemistry confirmed via 1D/2D NMR (COSY, HMQC, HMBC) and high-resolution mass spectrometry .

Table 1: Structural Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₂₅NO₂ |

| Molecular Weight | 299.41 g/mol |

| Key Functional Groups | Polyacetylenic chain, amide, phenethylamine |

| Spectroscopic Methods | ¹H NMR, ¹³C NMR, HRMS |

Synthetic and Reactivity Insights

While direct synthetic pathways for this compound remain unreported, computational studies on analogous polyacetylenic systems suggest:

Biological Interactions

This compound demonstrates potent cytotoxicity via enzyme inhibition:

Table 2: Pharmacological Activity

| Target Enzyme | IC₅₀ Value | Mechanism |

|---|---|---|

| Sterol O-acyltransferase 1 (SOAT1) | 0.78 ± 0.19 μM | Disrupts cholesterol esterification |

| Sterol O-acyltransferase 2 (SOAT2) | 2.8 ± 0.72 μM | Inhibits lipid metabolism |

-

Cytotoxicity : Exhibits selective activity against cancer cell lines (e.g., HCT-116 colon carcinoma) .

-

Structure-Activity Relationship (SAR) : The polyacetylenic chain and amide group are critical for binding to enzyme active sites .

Comparative Analysis

Table 3: this compound vs. Analogues

| Compound | Source | Key Difference | Bioactivity |

|---|---|---|---|

| Callyspongamide B | Callyspongia fistularis | Modified phenethylamine group | Reduced SOAT1 inhibition |

| Disamide A | Marine fungi | Shorter polyacetylenic chain | Weaker cytotoxicity (IC₅₀ >5 μM) |

Comparison with Similar Compounds

Callyspongenols A–C

- Source : Callyspongia spp. (Red Sea sponges).

- Structure : C22-polyacetylenic alcohols with terminal hydroxyl groups .

- Key Difference : Lack the amide group and phenethylamine moiety present in Callyspongamide A.

- Bioactivity : Cytotoxic against P388 murine leukemia cells, but IC50 values are less potent than Shellmycins (see Table 1) .

Siphonellamides A–E

Shellmycins A–D

Callyspongynic Acid (44)

- Source : Callyspongia truncata.

- Structure : Carboxylic acid with hydroxyl and conjugated double bonds .

- Key Difference : Lacks the amide group and aromatic phenethylamine unit .

Functional and Bioactivity Comparison

Table 1: Cytotoxic Activity of this compound and Analogous Compounds

| Compound | Source | Target Cell Lines | IC50 (µM) | Structural Highlights |

|---|---|---|---|---|

| This compound | Callyspongia fistularis | HeLa, MCF-7, A549 | ~9.4–34.1* | C17-polyacetylenic acid + phenethylamide |

| Siphonellamide A | Siphonella siphonella | HeLa, MCF-7 | 9.4–34.1 | Diacetylenic amide |

| Siphonellamide E | Siphonella siphonella | HeLa | 78.4 | Fatty amide |

| Shellmycin A | Streptomyces sp. | A375, H1299, HepG2 | 0.69–26.3 | Tetrahydroanthra-γ-pyrone |

| Bulbimidazole A | Microbulbifer sp. | P388 murine leukemia | Micromolar range | Alkoxy imidazole |

| Lamide E | Marine sponge (unspecified) | HeLa, MCF-7, A549 | 9.4–34.1 | Indole fatty amide |

Mechanisms of Action

- This compound : Likely induces apoptosis via membrane disruption or interaction with intracellular targets (e.g., RXRα receptors), similar to ergostanes like Penicisteroids D–H .

- Shellmycins: Act through anthraquinone-mediated DNA intercalation or topoisomerase inhibition .

- Bulbimidazoles : Alkoxy imidazole moieties may interfere with nucleotide synthesis in leukemia cells .

Q & A

Basic Research Questions

Q. How is Callyspongamide A isolated from marine sponges, and what analytical techniques are used for its identification?

- Methodological Answer : this compound is typically isolated via solvent extraction (e.g., chloroform fractionation) followed by chromatographic purification (e.g., column chromatography, HPLC). Structural elucidation employs spectroscopic tools such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide data on molecular weight, functional groups, and stereochemistry. For example, the compound was isolated from Siphonella spp. using these methods, with NMR confirming its diacetylenic amide structure .

Q. What in vitro cytotoxicity data exist for this compound, and which cell lines have been tested?

- Methodological Answer : Initial cytotoxicity screening uses cell viability assays (e.g., MTT or SRB) across cancer cell lines. This compound demonstrated moderate activity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung adenocarcinoma) cells, with IC₅₀ values reported in the micromolar range. Experimental protocols require standardized cell culture conditions, dose-response curves, and validation with positive controls (e.g., doxorubicin) .

Q. How should researchers design experiments to validate the bioactivity of this compound in preliminary studies?

- Methodological Answer : Prioritize dose-dependent assays with replicates to ensure reproducibility. Include negative controls (untreated cells) and positive controls (known cytotoxic agents). Use multiple cell lines to assess selectivity. For example, Ki et al. (2020) tested Siphonellamide derivatives alongside this compound to compare potency and identify structural motifs linked to activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from variations in extraction methods, cell culture conditions, or assay protocols. To address this, replicate experiments using standardized guidelines (e.g., NIH/NCI protocols) and perform meta-analyses of published data. Cross-validate findings with orthogonal assays (e.g., apoptosis markers, caspase activation) to confirm mechanistic consistency .

Q. What strategies are recommended for elucidating the mechanism of action of this compound?

- Methodological Answer : Combine transcriptomic (RNA sequencing) and proteomic (LC-MS/MS) profiling to identify dysregulated pathways. Functional assays (e.g., cell cycle analysis, mitochondrial membrane potential assays) can pinpoint targets. For example, related polyacetylene amides induce apoptosis via ROS generation, suggesting a similar pathway for this compound .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : Synthesize analogs with modifications to the diacetylenic backbone or amide group. Test derivatives against cancer cell panels and compare IC₅₀ values. Molecular docking studies can predict interactions with putative targets (e.g., tubulin or kinases). Prioritize analogs with enhanced potency and reduced toxicity in primary cell models .

Q. What are the best practices for reporting spectral data and reproducibility in this compound research?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw spectral data (NMR shifts, MS spectra) in supplementary materials. For reproducibility, document solvent purity, instrument calibration, and cell line authentication. Reference existing studies (e.g., Ki et al., 2020) to align methodologies .

Q. How should researchers address variability in this compound’s cytotoxic effects due to marine sponge sourcing?

- Methodological Answer : Conduct ecological metadata collection (e.g., sponge collection depth, seasonal variations) and chemical fingerprinting (LC-MS metabolomics) to correlate environmental factors with compound yield/activity. Use synthetic biology approaches (e.g., heterologous expression) to bypass natural sourcing limitations .

Methodological Considerations

- Data Interpretation : Compare results with structurally related compounds (e.g., Siphonellamides A–C) to infer bioactivity trends. Discuss contradictions by analyzing experimental variables (e.g., cell passage number, assay duration) .

- Ethical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite primary literature to avoid redundancy. Use tools like SciChat AI prompts to structure discussions and conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.